(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C25H30N2O4 and a molecular weight of 422.52 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperidine.
Coupling with Fluorenylmethyl Chloride: The Boc-protected piperidine is then coupled with (9H-Fluoren-9-yl)methyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction: The fluorenylmethyl group can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) are often used as bases in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which (9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethyl group can enhance binding affinity to these targets, while the piperidine ring provides structural rigidity and specificity.
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: can be compared with similar compounds such as:
(9H-Fluoren-9-yl)methyl carbamate: Similar in structure but lacks the piperidine ring, making it less specific in biological applications.
N-Boc-piperidine: Contains the Boc-protected piperidine but lacks the fluorenylmethyl group, resulting in different reactivity and applications.
The uniqueness of This compound lies in its combination of the fluorenylmethyl and Boc-protected piperidine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-17-12-14-27(15-13-17)24(29)30-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWMERGHDNCVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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